molecular formula C15H16ClNO3 B5387007 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B5387007
M. Wt: 293.74 g/mol
InChI Key: LMKSHURHPLVOMT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide is an organic compound that features a chlorophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide typically involves the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenyl butanoate. This intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenoxy group can be reduced to phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Furanones and chlorophenoxy derivatives.

    Reduction: Phenol and butanamide derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)butanamide
  • 2-(4-methylphenoxy)-N-(furan-2-ylmethyl)butanamide
  • 2-(4-nitrophenoxy)-N-(furan-2-ylmethyl)butanamide

Uniqueness

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The combination of the chlorophenoxy group and the furan ring provides a distinct structural framework that can interact with various molecular targets in a specific manner.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-2-14(20-12-7-5-11(16)6-8-12)15(18)17-10-13-4-3-9-19-13/h3-9,14H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKSHURHPLVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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